

# S55746 in vivo efficacy dose optimization

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## Compound Focus: s55746

CAS No.: 1448525-91-4

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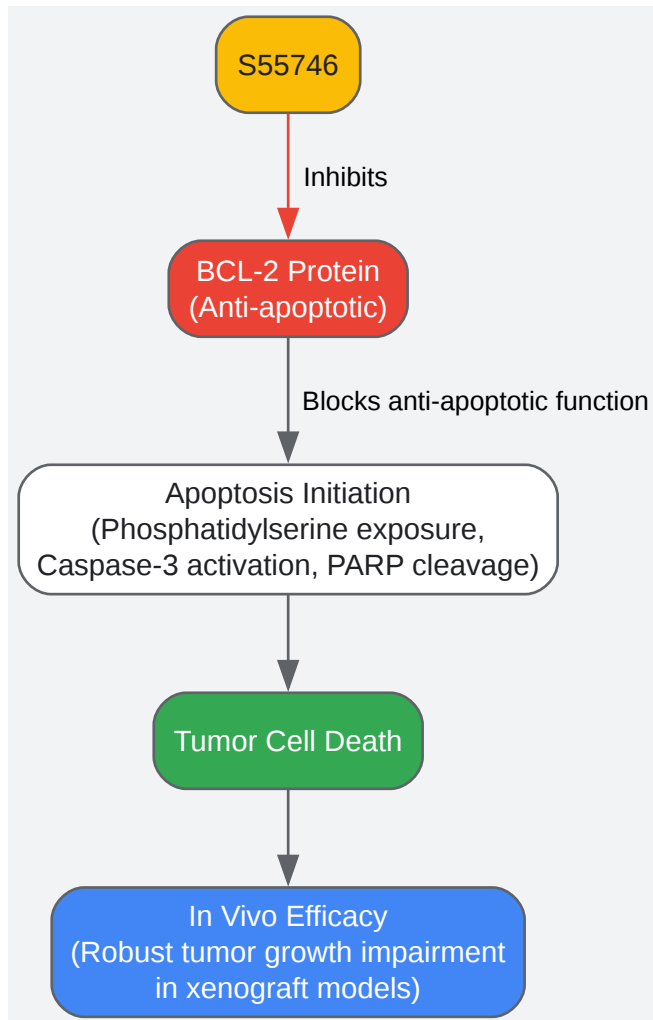
## S55746: Documented In Vivo Efficacy

The following table summarizes the key in vivo efficacy data for **S55746** from a 2018 preclinical study [1] [2].

Aspect	Details
Compound Name	S55746 (also known as BCL201) [1]
Drug Class	Novel, orally bioavailable, BCL-2 selective inhibitor (BH3-mimetic) [1]
Tested Models	Two hematological tumor xenograft models in mice [1]
Administration Route	Oral ( <i>per os</i> or p.o.) [1]
Dosing Frequency	Daily [1]
Reported Efficacy	Robust anti-tumor efficacy [1]
Reported Tolerability	Well-tolerated; no weight loss or changes in behavior observed [1]
Key Selective Advantage	High selectivity for BCL-2 over BCL-XL, sparing platelets from cytotoxicity [1]

## Experimental Workflow & Mechanism of Action

The documented anti-tumor activity of **S55746** is grounded in a specific mechanism of action and experimental validation. The diagram below illustrates this workflow from cellular targeting to in vivo outcome.



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The cellular and biochemical experiments that support the workflow above include the following key methodologies:

- **Cellular Cytotoxicity Assays:** Cell killing was measured using a 72-hour treatment in hematological cell lines. The **BCL-2-dependent RS4;11 cell line** was highly sensitive (IC<sub>50</sub> of 71.6 nM), while the **BCL-XL-dependent H146 cell line** was largely resistant (IC<sub>50</sub> of 1.7 μM), confirming BCL-2 selectivity [1].

- **Biochemical Analysis of Apoptosis:** Treatment with **S55746** induced classic hallmarks of apoptosis, which can be detected through:
  - **Phosphatidylserine Externalization:** Measured using Annexin V staining and flow cytometry.
  - **Caspase-3 Activation:** Detected using specific antibodies in immunoblotting or fluorescence assays.
  - **PARP Cleavage:** Analyzed via western blot to confirm execution of apoptosis [1].
- **Ex Vivo Validation:** **S55746** induced apoptosis in the **low nanomolar range** in primary patient samples, including from **Chronic Lymphocytic Leukemia (CLL)** and **Mantle Cell Lymphoma (MCL)** [1].

## Troubleshooting Guide & FAQs

Based on the published data, here are answers to potential technical questions.

- **Q1: What is the primary evidence for S55746's in vivo efficacy?**
  - **A:** The core evidence comes from a 2018 study where **S55746** was administered **orally, once daily, to mice bearing hematological xenografts**. The treatment demonstrated **robust anti-tumor efficacy** and was **well-tolerated**, with no reported weight loss or behavioral changes [1]. The exact dose used in these models was not specified in the available article excerpt.
- **Q2: How can I confirm that S55746 is working selectively on the BCL-2 pathway in my model?**
  - **A:** The study used several methods to confirm selectivity:
    - **Co-immunoprecipitation:** Showed a concentration-dependent disruption of the BCL-2/BAX complex in RS4;11 cells, directly demonstrating on-target engagement [1].
    - **Selective Cell Line Response:** Cytotoxicity was potent in BCL-2-dependent cell lines (e.g., RS4;11) but minimal in BCL-XL-dependent cell lines (e.g., H146) [1].
    - **Platelet Sparing:** As platelets rely on BCL-XL for survival, the lack of cytotoxicity on platelets is a key functional indicator of its BCL-2 selectivity over BCL-XL [1].
- **Q3: The search results lack a specific optimized dose. Where can I find this information?**
  - **A:** The initial scientific publication is a starting point. For detailed dosing regimens, you should consult:
    - **Clinical Trial Registries and Reports:** The provided study notes that **S55746** (BCL201) entered phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) [1]. These registries and subsequent results publications often contain detailed preclinical dosing information that informs the clinical trial design.

- **Patent Literature:** Pharmaceutical patents frequently contain extensive in vivo data, including optimized dosing schedules.

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## References

1. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]
2. S55746 is a novel orally active BCL-2 selective and potent ... [pubmed.ncbi.nlm.nih.gov]

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